Cas no 2385762-57-0 (2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)

2-{4-(tert-Butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid is a specialized morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxyl-functionalized side chain. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its dual functionality, enabling selective modification at both the morpholine nitrogen and the acetic acid moiety. The Boc group enhances stability during synthetic transformations, while the 6,6-dimethyl substitution imparts steric control. The carboxylic acid group allows for further derivatization, making it a versatile intermediate for peptide coupling, heterocycle formation, or ligand design. Its well-defined structure ensures reproducibility in complex synthetic routes.
2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid structure
2385762-57-0 structure
商品名:2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid
CAS番号:2385762-57-0
MF:C13H23NO5
メガワット:273.325424432755
MDL:MFCD32702414
CID:5611548
PubChem ID:155820057

2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
    • 2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}acetic acid
    • EN300-815261
    • 2385762-57-0
    • 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid
    • MDL: MFCD32702414
    • インチ: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-13(4,5)18-7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
    • InChIKey: DEUUVDYJDPFEHX-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CC(=O)O)N(C(=O)OC(C)(C)C)CC1(C)C

計算された属性

  • せいみつぶんしりょう: 273.15762283g/mol
  • どういたいしつりょう: 273.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 76.1Ų

2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-815261-0.05g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}acetic acid
2385762-57-0 95%
0.05g
$212.0 2023-09-02
Enamine
EN300-815261-0.1g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}acetic acid
2385762-57-0 95%
0.1g
$317.0 2023-09-02
Enamine
EN300-815261-5.0g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}acetic acid
2385762-57-0 95%
5g
$2650.0 2023-06-01
Enamine
EN300-815261-1.0g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}acetic acid
2385762-57-0 95%
1g
$914.0 2023-06-01
1PlusChem
1P028UY2-50mg
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}aceticacid
2385762-57-0 95%
50mg
$315.00 2024-05-22
Aaron
AR028V6E-500mg
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}aceticacid
2385762-57-0 95%
500mg
$1006.00 2025-02-17
Aaron
AR028V6E-5g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}aceticacid
2385762-57-0 95%
5g
$3669.00 2023-12-15
Aaron
AR028V6E-1g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}aceticacid
2385762-57-0 95%
1g
$1282.00 2025-02-17
Aaron
AR028V6E-2.5g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}aceticacid
2385762-57-0 95%
2.5g
$2488.00 2025-02-17
Enamine
EN300-815261-0.5g
2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-3-yl}acetic acid
2385762-57-0 95%
0.5g
$713.0 2023-09-02

2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid 関連文献

2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acidに関する追加情報

Introduction to 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid (CAS No. 2385762-57-0)

2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2385762-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a morpholine moiety and a tert-butoxycarbonyl (Boc) protecting group. The unique combination of these structural features makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the realm of drug discovery.

The morpholine ring in 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid contributes to its pharmacological potential by providing a flexible and lipophilic scaffold. This structural attribute is often exploited in medicinal chemistry to enhance the solubility and metabolic stability of drug candidates. Additionally, the presence of the Boc group serves as a crucial protecting agent for amine functionalities, ensuring selective reactivity during synthetic transformations. Such protective groups are indispensable in multi-step organic synthesis, where orthogonal functionalization is required to achieve high yields and purity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid has emerged as a key building block in this endeavor. Its structural motifs have been incorporated into various lead compounds targeting diverse biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of this compound have shown promise in modulating kinases and other enzymes implicated in cancer progression. The tert-butoxycarbonyl group facilitates controlled deprotection under mild acidic conditions, allowing for precise manipulation of the molecule's reactivity.

The synthesis of 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid involves a series of well-established organic reactions, including nucleophilic substitution, cyclization, and protection-deprotection strategies. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have further refined the accessibility of this compound. These methodologies not only improve yield but also enable the introduction of additional functional groups with minimal side reactions. The growing interest in green chemistry has also prompted researchers to explore sustainable synthetic routes for this compound, emphasizing atom economy and minimal waste generation.

One of the most compelling aspects of 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid is its versatility in medicinal chemistry applications. The morpholine scaffold is known to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and hydrophobic interactions. This property has been leveraged in designing molecules with enhanced pharmacokinetic profiles. Furthermore, the Boc group can be selectively removed under specific conditions, allowing for further derivatization without affecting other sensitive functionalities. This flexibility makes it an indispensable tool for medicinal chemists striving to optimize lead compounds.

Recent studies have highlighted the potential of 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid in addressing unmet medical needs. For example, researchers have explored its utility in developing inhibitors targeting protein-protein interactions relevant to neurodegenerative diseases. The morpholine moiety's ability to mimic natural amino acid residues has been exploited to design molecules that disrupt aberrant protein aggregation processes. Additionally, the Boc group provides a handle for introducing additional modifications that enhance drug-like properties such as bioavailability and tissue distribution.

The role of computational chemistry in optimizing derivatives of 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and metabolic stability with remarkable accuracy. By integrating experimental data with computational predictions, scientists can rapidly screen large libraries of derivatives and identify promising candidates for further investigation. This interdisciplinary approach has significantly accelerated the drug discovery process, reducing both time and cost associated with traditional trial-and-error methods.

The future prospects for 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid are bright, driven by ongoing advancements in synthetic chemistry and pharmacological research. As our understanding of disease mechanisms deepens, so does the demand for innovative molecular tools like this compound. Its unique structural features make it well-suited for addressing complex biological challenges across multiple therapeutic areas. Whether used as an intermediate or a lead compound itself, 2-{4-(tert-butoxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid exemplifies the power of targeted molecular design in advancing human health.

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